molecular formula C7H16N2 B13982050 N-methyl-2-(pyrrolidin-3-yl)ethanamine

N-methyl-2-(pyrrolidin-3-yl)ethanamine

Cat. No.: B13982050
M. Wt: 128.22 g/mol
InChI Key: KCLYLGZSBFNGSQ-UHFFFAOYSA-N
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Description

N-methyl-2-(pyrrolidin-3-yl)ethanamine is a secondary amine featuring a pyrrolidine ring substituted at the 3-position with an ethylamine chain. This structure confers both lipophilic and polar characteristics, making it a candidate for interactions with biological targets such as neurotransmitter receptors.

Properties

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

N-methyl-2-pyrrolidin-3-ylethanamine

InChI

InChI=1S/C7H16N2/c1-8-4-2-7-3-5-9-6-7/h7-9H,2-6H2,1H3

InChI Key

KCLYLGZSBFNGSQ-UHFFFAOYSA-N

Canonical SMILES

CNCCC1CCNC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reductive Amination: One common method for synthesizing N-methyl-2-(pyrrolidin-3-yl)ethanamine involves the reductive amination of 2-(pyrrolidin-3-yl)ethanone with methylamine. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

    Alkylation: Another method involves the alkylation of 2-(pyrrolidin-3-yl)ethanamine with methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-methyl-2-(pyrrolidin-3-yl)ethanamine can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form N-methyl-2-(pyrrolidin-3-yl)ethanol using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Alkyl halides or sulfonates are often used as electrophiles in substitution reactions.

Major Products:

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: N-methyl-2-(pyrrolidin-3-yl)ethanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: N-methyl-2-(pyrrolidin-3-yl)ethanamine is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential effects on neurotransmitter systems due to its structural similarity to certain neurotransmitters.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for various pharmaceuticals.

Mechanism of Action

The mechanism of action of N-methyl-2-(pyrrolidin-3-yl)ethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key compounds structurally related to N-methyl-2-(pyrrolidin-3-yl)ethanamine, highlighting differences in substituents, molecular properties, and pharmacological activities:

Compound Name Molecular Formula Molecular Weight Key Structural Features Pharmacological Targets/Effects Therapeutic Applications Reference
This compound C₇H₁₆N₂ 128.22 g/mol Pyrrolidine ring, N-methyl ethylamine Not explicitly stated (analogs target σ, H1/H3 receptors) Hypothetical: Neurological disorders N/A
Betahistine (N-methyl-2-(2-pyridyl)ethanamine) C₈H₁₂N₂ 136.20 g/mol Pyridine ring instead of pyrrolidine H1R agonist, H3R antagonist Vestibular disorders (e.g., Menière's disease)
BD1008 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine) C₁₅H₂₁Cl₂N₂ 316.25 g/mol Dichlorophenyl group, pyrrolidinyl chain σ receptor antagonist/agonist (disputed) Antidepressant-like effects in preclinical models
Naratriptan (N-methyl-2-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]ethanesulfonamide) C₁₇H₂₅N₃O₂S 335.47 g/mol Indole core, sulfonamide substituent 5-HT1B/1D receptor agonist Migraine treatment
UMB82 (2-(3,4-dichlorophenyl)-N-ethyl-N-(2-piperidin-1-ylethyl)ethanamine oxalate) C₁₇H₂₃Cl₂N₂·C₂H₂O₄ 455.33 g/mol Dichlorophenyl, piperidine substituent σ receptor agonist Antidepressant screening
N-ethyl-2-[3-(methoxymethyl)pyrrolidin-1-yl]ethanamine C₁₀H₂₂N₂O 186.29 g/mol Methoxymethyl-pyrrolidine, N-ethyl No explicit data (structural analog) Synthetic intermediate

Key Research Findings and Pharmacological Differences

Betahistine (H1R/H3R Modulation)
  • Acts as an H1 receptor agonist and H3 receptor antagonist, promoting vestibular neurotransmission inhibition and central vasodilation .
  • Clinical relevance: Reduces vertigo and tinnitus in Menière's disease.
BD1008 and UMB82 (σ Receptor Interactions)
  • BD1008 is a σ receptor ligand with antagonist properties, while UMB82 exhibits agonist activity. Structural differences (e.g., dichlorophenyl vs. piperidine groups) influence receptor binding and functional outcomes .
  • UMB82 demonstrated antidepressant-like effects in the forced swim test, comparable to SSRIs, without locomotor stimulation .
Naratriptan (5-HT Receptor Selectivity)
  • Incorporates an indole-sulfonamide moiety, enhancing selectivity for 5-HT1B/1D receptors over other monoamine targets .
  • The sulfonamide group improves bioavailability and half-life compared to simpler amines.

Data Table: Molecular Properties and Receptor Affinities

Property/Activity This compound Betahistine BD1008 UMB82 Naratriptan
Molecular Weight 128.22 136.20 316.25 455.33 335.47
LogP (Predicted) ~1.2 ~1.5 ~3.8 ~4.1 ~2.9
Receptor Targets σ receptors (hypothetical) H1R, H3R σ receptors σ receptors 5-HT1B/1D
Therapeutic Use Neurological disorders (speculative) Vertigo Depression Depression Migraine

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